molecular formula C6H5BrClNO B1381875 2-Amino-4-bromo-5-chlorophenol CAS No. 1037298-14-8

2-Amino-4-bromo-5-chlorophenol

Cat. No.: B1381875
CAS No.: 1037298-14-8
M. Wt: 222.47 g/mol
InChI Key: FXDRSNMVNIIREK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-bromo-5-chlorophenol is an organic compound with the molecular formula C6H5BrClNO It is a substituted phenol, characterized by the presence of amino, bromo, and chloro groups on the benzene ring

Scientific Research Applications

2-Amino-4-bromo-5-chlorophenol has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-bromo-5-chlorophenol typically involves multi-step reactions starting from simpler aromatic compounds. One common method is the nitration of 4-bromo-2-chlorophenol, followed by reduction to introduce the amino group. The reaction conditions often involve the use of concentrated nitric acid for nitration and catalytic hydrogenation for reduction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-bromo-5-chlorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Amino-4-bromo-5-chlorophenol in biological systems involves its interaction with cellular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromo and chloro groups can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Amino-4-bromophenol
  • 2-Amino-5-chlorophenol
  • 4-Bromo-2-chlorophenol

Comparison: 2-Amino-4-bromo-5-chlorophenol is unique due to the simultaneous presence of amino, bromo, and chloro groups, which confer distinct reactivity and biological activity.

Properties

IUPAC Name

2-amino-4-bromo-5-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDRSNMVNIIREK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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